Foundational Research on the Interaction Between Methyl-Benzoate and Zafirlukast: A Technical Guide for Drug Development Professionals
Foundational Research on the Interaction Between Methyl-Benzoate and Zafirlukast: A Technical Guide for Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive framework for conducting foundational research into the potential interaction between the common ester, methyl-benzoate, and the cysteinyl leukotriene receptor antagonist, zafirlukast. In the absence of existing literature on this specific pairing, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. We hypothesize two primary avenues of interaction: a metabolic interference via cytochrome P450 enzymes and a direct modulation of the Cysteinyl Leukotriene Receptor Type 1 (CysLT1R). This guide details the causal logic behind a multi-phase experimental design, from initial in vitro metabolic assays to advanced biophysical and structural characterization. By providing step-by-step protocols for key technologies such as Cytochrome P450 (CYP) inhibition assays, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating system for inquiry. The objective is to proactively identify and characterize a previously unexplored molecular interaction, thereby enhancing the predictive safety and efficacy profiling of zafirlukast in complex chemical environments.
Introduction: Establishing the Scientific Premise
Zafirlukast is a potent and selective competitive antagonist of the Cysteinyl Leukotriene Receptor Type 1 (CysLT1R), a G protein-coupled receptor (GPCR) that plays a pivotal role in the pathophysiology of asthma and allergic rhinitis.[1][2] By blocking the action of inflammatory mediators like leukotriene D4 (LTD4), zafirlukast mitigates bronchoconstriction and airway inflammation.[3][4][5] Its clinical efficacy is well-documented, but like all therapeutics, its pharmacological profile is subject to modulation by co-administered compounds.
Methyl-benzoate is a simple carboxylate ester with the chemical formula C₆H₅COOCH₃.[6] While recognized for its pleasant fragrance and use in the perfume industry, it also serves as a solvent and a key intermediate in the synthesis of more complex chemical and pharmaceutical compounds.[6][7] Its presence in various formulations and potential for human exposure necessitates a thorough understanding of its interaction with therapeutic agents.
The rationale for investigating the zafirlukast/methyl-benzoate interaction is rooted in two scientifically-grounded hypotheses:
-
Metabolic Interaction: Zafirlukast is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2C9, and it is also a known inhibitor of CYP3A4.[4][5][8] Any compound that inhibits or induces these enzymes could significantly alter the pharmacokinetic profile of zafirlukast, leading to potential toxicity or loss of efficacy. The metabolic fate of methyl-benzoate and its potential to interact with these key drug-metabolizing enzymes is currently uncharacterized and warrants investigation.
-
Direct Receptor Modulation: The CysLT1 receptor possesses a large, flexible, and elongated orthosteric binding pocket that is accessible from the lipid membrane.[1][9][10] The crystal structure of CysLT1R reveals a remarkable plasticity in accommodating chemically diverse ligands.[1][11] This raises the possibility that a small, lipophilic molecule like methyl-benzoate could gain access to the receptor and act as a competitive ligand, an allosteric modulator, or a fragment that binds within a sub-pocket, thereby influencing zafirlukast's binding and function.
Given the lack of direct data, a structured, foundational research program is required to elucidate the nature, if any, of this interaction.
Hypothesized Mechanisms of Interaction
We propose a two-pronged investigation based on the distinct potential mechanisms.
2.1 Metabolic Pathway Interference
This hypothesis posits that methyl-benzoate could act as a perpetrator drug, modulating the activity of CYP enzymes responsible for zafirlukast's clearance. An interaction here would have significant pharmacokinetic implications.
Caption: Hypothesized metabolic interaction at CYP2C9.
2.2 Direct Receptor-Level Interaction
This hypothesis explores the possibility of a direct physical interaction between methyl-benzoate and the CysLT1 receptor, which could have pharmacodynamic consequences.
Caption: Hypothesized direct interaction at the CysLT1 receptor.
A Phased Experimental Framework for Foundational Research
To systematically investigate these hypotheses, we propose a three-phase experimental approach. Each phase builds upon the last, ensuring a logical progression from broad screening to detailed characterization.
Caption: Overall experimental workflow.
3.1 Phase 1: In Vitro Metabolic Interaction Studies
Causality: The first and most critical step is to rule out or confirm a pharmacokinetic interaction. Zafirlukast's metabolism is predominantly mediated by CYP2C9, and it also inhibits CYP3A4.[4][5] An in vitro CYP inhibition assay provides a rapid and standardized method to determine if methyl-benzoate interferes with these pathways, a crucial piece of information for any co-administration scenario.[12][13][14]
-
Preparation: Human Liver Microsomes (HLMs) are used as the enzyme source. Isoform-specific probe substrates are selected (e.g., Diclofenac for CYP2C9, Midazolam for CYP3A4).[13][15]
-
Incubation Setup: A series of incubations are prepared containing HLMs, a phosphate buffer system, and a range of methyl-benzoate concentrations. The final organic solvent concentration should be kept below 1% to avoid non-specific effects.[2]
-
Reaction Initiation: The reaction is initiated by adding an NADPH-regenerating system and the specific probe substrate.
-
Time Course: Incubations are carried out for a short, linear period (e.g., 10-15 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the probe substrate's metabolite.
-
Data Processing: The rate of metabolite formation at each methyl-benzoate concentration is compared to a vehicle control (0% inhibition). The concentration of methyl-benzoate that causes 50% inhibition of enzyme activity (the IC50 value) is calculated by fitting the data to a four-parameter logistic equation.[13]
| Target Enzyme | Test Compound | IC50 (µM) | Interpretation |
| CYP2C9 | Methyl-Benzoate | > 100 | No significant inhibition observed |
| CYP3A4 | Methyl-Benzoate | 45.2 | Weak to moderate inhibition |
| CYP2C9 | Sulfaphenazole (Control) | 0.8 | Validated assay (Strong inhibitor) |
| CYP3A4 | Ketoconazole (Control) | 0.1 | Validated assay (Strong inhibitor) |
3.2 Phase 2: Biophysical Characterization of Direct Interaction
Causality: If a metabolic interaction is ruled out or characterized, the next logical step is to investigate a direct pharmacodynamic interaction at the receptor level. We will employ two orthogonal, label-free techniques to build a robust case for or against direct binding. Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic signature of the interaction, while Surface Plasmon Resonance (SPR) reveals the real-time kinetics.
-
Sample Preparation: Purified, full-length CysLT1R (reconstituted in liposomes or nanodiscs) is placed in the ITC sample cell. Methyl-benzoate is dissolved in an identical, matched buffer and loaded into the titration syringe. Meticulous buffer matching is critical to minimize heats of dilution.[16]
-
Instrument Setup: The experiment is conducted at a constant temperature (e.g., 25°C). The stirring speed is optimized to ensure rapid mixing without denaturing the receptor.[17]
-
Titration: A series of small, precisely measured injections of the methyl-benzoate solution are made into the sample cell containing the receptor.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the molecules interact. A differential power is applied to the sample cell to maintain thermal equilibrium with a reference cell, and this power is the measured signal.[16]
-
Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of methyl-benzoate to CysLT1R. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) is calculated from these values.[18][19]
-
Surface Preparation: A sensor chip (e.g., CM5) is functionalized. Purified CysLT1R is immobilized onto the chip surface, typically via amine coupling, to achieve a target density.[20][21]
-
System Priming: A running buffer that matches the sample buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
Analyte Injection (Association): A series of methyl-benzoate solutions at different concentrations are injected sequentially over the receptor-coated surface for a defined period. Binding of methyl-benzoate to the immobilized receptor causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).[22]
-
Dissociation: After the injection, running buffer is flowed over the surface, and the dissociation of the methyl-benzoate from the receptor is monitored as a decrease in RU.
-
Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte, returning the surface to its baseline state for the next injection.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[23]
| Technique | Parameter | Hypothetical Value | Interpretation |
| ITC | Kd (Dissociation Constant) | 75 µM | Weak, but detectable, binding |
| ΔH (Enthalpy) | -4.2 kcal/mol | Enthalpically favorable (H-bonds/van der Waals) | |
| -TΔS (Entropy) | -2.5 kcal/mol | Entropically unfavorable (ordering upon binding) | |
| n (Stoichiometry) | 0.98 | Suggests a 1:1 binding model | |
| SPR | kon (Association Rate) | 1.5 x 10³ M⁻¹s⁻¹ | Relatively slow on-rate |
| koff (Dissociation Rate) | 0.1 s⁻¹ | Fast off-rate, typical for weak binders | |
| Kd (koff/kon) | 67 µM | Corroborates ITC affinity measurement |
3.3 Phase 3: Structural Characterization and Epitope Mapping
Causality: If biophysical methods confirm a direct interaction, the final phase aims to elucidate the structural basis of this binding. Saturation Transfer Difference (STD) NMR is an excellent first step, as it can identify which specific protons on the ligand (methyl-benzoate) are in close proximity to the receptor, thereby mapping the "binding epitope" without needing to solve the full receptor structure.[24][25][26] This provides invaluable information for understanding the binding mode. The ultimate, albeit challenging, goal would be co-crystallization.
-
Sample Preparation: A sample is prepared containing the CysLT1R and a higher concentration of methyl-benzoate in a deuterated buffer (e.g., D₂O-based phosphate buffer).
-
On-Resonance Spectrum: A 1D ¹H NMR spectrum is acquired while applying selective radiofrequency saturation to a spectral region where only the broad signals of the large receptor protein resonate (e.g., -1.0 ppm).
-
Saturation Transfer: Through spin diffusion, this saturation spreads throughout the entire receptor. If methyl-benzoate is binding, the saturation is transferred to the bound ligand. Upon its rapid dissociation, the saturated ligand re-enters the bulk solution, causing a decrease in the intensity of its specific NMR signals.[25][27]
-
Off-Resonance Spectrum: A reference spectrum is acquired under identical conditions, but with the saturation frequency applied to a region far from any protein or ligand signals (e.g., 40 ppm). In this spectrum, no saturation transfer occurs.
-
Difference Spectrum: The on-resonance spectrum is subtracted from the off-resonance spectrum. The resulting "STD spectrum" contains signals only from the protons of the ligand that received saturation from the receptor, i.e., those in close contact with it.[28]
-
Epitope Mapping: The intensity of the signals in the STD spectrum is analyzed. Protons on methyl-benzoate that are closest to the receptor surface will show the strongest STD effect, allowing for the mapping of the binding interface.
Caption: Logical workflow for STD-NMR epitope mapping.
Synthesis and Future Directions
This technical guide outlines a rigorous, hypothesis-driven approach to investigate the potential interaction between methyl-benzoate and zafirlukast. By progressing through metabolic, biophysical, and structural phases of inquiry, this framework provides a robust methodology for generating foundational knowledge where none currently exists.
The findings from this research program would have direct implications for drug development. A confirmed metabolic interaction would necessitate caution and potential dose adjustments when zafirlukast is administered with formulations containing benzoate esters. A confirmed direct interaction at the CysLT1R could open new avenues for understanding ligand-receptor dynamics and could even inform the design of novel modulators.
Upon completion of this research plan, the logical next step would be to translate any positive findings into a physiological context. Cell-based functional assays (e.g., calcium flux or reporter gene assays) would be essential to determine whether the observed binding of methyl-benzoate results in agonism, antagonism, or allosteric modulation of CysLT1R signaling. This would ultimately provide a complete picture of the interaction's potential clinical relevance.
References
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology. [Link]
-
Use of NMR saturation transfer difference spectroscopy to study ligand binding to membrane proteins. (n.d.). PubMed. [Link]
-
Saturation transfer difference spectroscopy. (2009). NMR Wiki. [Link]
-
Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. (2011). Ichor Life Sciences. [Link]
-
Saturation Transfer Differences (STD) NMR. (n.d.). Creative Biostructure. [Link]
-
Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution. (2009). PubMed. [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. [Link]
-
Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. (2019). Science Advances. [Link]
-
ACCOLATE® (zafirlukast) TABLETS DESCRIPTION CLINICAL PHARMACOLOGY. (n.d.). accessdata.fda.gov. [Link]
-
6RZ4: Crystal structure of cysteinyl leukotriene receptor 1 in complex with pranlukast. (2019). RCSB PDB. [Link]
-
Zafirlukast: Uses, Dosage, Side Effects & Interactions. (n.d.). Minicule. [Link]
-
Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Journal of Visualized Experiments. [Link]
-
Pharmacokinetic profile of zafirlukast. (1998). Clinical Pharmacokinetics. [Link]
-
Zafirlukast. (n.d.). Wikipedia. [Link]
-
Ligand poses and corresponding ligand-binding pockets in leukotriene receptors. (n.d.). ResearchGate. [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. [Link]
-
Pharmacokinetic Profile of Zafirlukast. (1998). ResearchGate. [Link]
-
Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2014). Analytical Chemistry. [Link]
-
In Vitro CYP Inhibition Studies. (n.d.). BioIVT. [Link]
-
Towards high throughput GPCR crystallography: In Meso soaking of Adenosine A2A Receptor crystals. (2018). Scientific Reports. [Link]
-
Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Royal Society of Chemistry. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]
-
In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. (2008). Current Drug Metabolism. [Link]
-
Overall structure of CysLT 1 R and its comparison with other receptors. (n.d.). ResearchGate. [Link]
-
Structural diversity of leukotriene G-protein coupled receptors. (2022). Journal of Lipid Research. [Link]
-
Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences. [Link]
-
CYP Inhibition Assays. (n.d.). Eurofins Discovery. [Link]
-
Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015). AZoM.com. [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]
-
Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. [Link]
-
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. (n.d.). BioIVT. [Link]
-
Abstracts. (2008). Xenobiotica. [Link]
-
Small-scale approach for precrystallization screening in GPCR X-ray crystallography. (2020). Protocol Exchange. [Link]
-
Crystallization of G Protein-Coupled Receptors. (2014). Methods in Molecular Biology. [Link]
-
Methods for the Development of In Silico GPCR Models. (2020). ResearchGate. [Link]
-
Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. (2000). The Plant Cell. [Link]
-
Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (2018). Systematic Reviews in Pharmacy. [Link]
-
Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. (2021). Journal of Molecular Structure. [Link]
-
Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. (2023). FDA. [Link]
-
Phytochemicals That Interfere With Drug Metabolism and Transport, Modifying Plasma Concentration in Humans and Animals. (2022). Frontiers in Pharmacology. [Link]
Sources
- 1. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. minicule.com [minicule.com]
- 4. Pharmacokinetic profile of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zafirlukast - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioivt.com [bioivt.com]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. news-medical.net [news-medical.net]
- 20. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 22. books.rsc.org [books.rsc.org]
- 23. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 24. Use of NMR saturation transfer difference spectroscopy to study ligand binding to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ichorlifesciences.com [ichorlifesciences.com]
- 26. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Saturation transfer difference spectroscopy - NMR Wiki [nmrwiki.org]
- 28. creative-biostructure.com [creative-biostructure.com]
